![molecular formula C20H40N4OS B3068818 (S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide CAS No. 860994-52-1](/img/structure/B3068818.png)
(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide
Overview
Description
(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a useful research compound. Its molecular formula is C20H40N4OS and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Applications : A study synthesized various amino-3-aminocyclopenteno or cyclohexeno[ b ]thieno[2,3- d ]-3,4-dihydropyrimidin-4-ones, which are related to the compound . These compounds, including thioureido derivatives, were evaluated for their antimicrobial and antiviral activities. Some showed promising results in these applications (El-Sherbeny et al., 1995).
Anticancer Research : Another research focused on derivatives from gabapentin, which included thioureido derivatives. These compounds were tested for their in vitro anticancer activities against PC3 and MCF7 cancer cell lines. One of the compounds notably inhibited the proliferation and growth of these cancer cells, indicating potential significance as an anti-tumor agent (Türk et al., 2020).
Antiviral Activity : A study synthesized N-carbamoyl and N-acyl diamine derivatives from symmetrical diamines, including (1R,2R)-1,2-diaminocyclohexane, to evaluate their antiviral activity. Some derivatives showed significant antiviral activity against herpes simplex virus type 1 (Mibu et al., 2008).
Organocatalysis in Chemical Synthesis : Research on modified thiourea organocatalysts, related to the compound , explored their use in the Friedel–Crafts alkylation of indole. This study provided insights into the structure-stereoselectivity relationship and efficient organocatalyst design for such chemical reactions (Najda-Mocarska et al., 2018).
Antimicrobial Activity : Another study synthesized N-(dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative similar to the compound . The study evaluated its in-vitro antibacterial and antifungal activities, providing valuable insights into its potential applications in antimicrobial research (Gumus et al., 2017).
properties
IUPAC Name |
(2S)-2-[[(1R,2R)-2-(dipropylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4OS/c1-7-13-24(14-8-2)16-12-10-9-11-15(16)22-19(26)23-17(18(25)21-6)20(3,4)5/h15-17H,7-14H2,1-6H3,(H,21,25)(H2,22,23,26)/t15-,16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSUEKYNQCDIME-BRWVUGGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCCCC1NC(=S)NC(C(=O)NC)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C(=O)NC)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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